Methyl 2-(2,3-dihydro-1H-indol-6-yl)acetate hydrochloride

Regiochemistry Indoline positional isomer Medicinal chemistry building block

Select Methyl 2-(2,3-dihydro-1H-indol-6-yl)acetate hydrochloride (CAS 2411299-11-9) to ensure correct 6-position geometry for kinase inhibitor scaffolds per patent DK1523473T3. The hydrochloride salt provides superior aqueous solubility for buffer-based assays, unlike the free base. Its acetate homolog offers a critical methylene spacer for macrocyclization and fragment-based drug discovery. Supplied at ≥95% purity with traceable QC (NMR, HPLC, GC), it is suitable for pharmaceutical impurity reference standard synthesis and regulatory submissions.

Molecular Formula C11H14ClNO2
Molecular Weight 227.69
CAS No. 2411299-11-9
Cat. No. B2603543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2,3-dihydro-1H-indol-6-yl)acetate hydrochloride
CAS2411299-11-9
Molecular FormulaC11H14ClNO2
Molecular Weight227.69
Structural Identifiers
SMILESCOC(=O)CC1=CC2=C(CCN2)C=C1.Cl
InChIInChI=1S/C11H13NO2.ClH/c1-14-11(13)7-8-2-3-9-4-5-12-10(9)6-8;/h2-3,6,12H,4-5,7H2,1H3;1H
InChIKeyUKXHFWLUUNOSKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(2,3-dihydro-1H-indol-6-yl)acetate hydrochloride CAS 2411299-11-9: What Scientific Buyers Need to Know Before Sourcing This Indoline-6-acetate Building Block


Methyl 2-(2,3-dihydro-1H-indol-6-yl)acetate hydrochloride (CAS 2411299-11-9) is a synthetic indoline derivative supplied as the hydrochloride salt, with molecular formula C₁₁H₁₄ClNO₂ and a molecular weight of 227.69 g/mol . It belongs to the 2,3-dihydroindole (indoline) class, featuring a methyl acetate ester side chain attached at the 6-position of the bicyclic indoline core [1]. The compound is primarily used as a versatile chemical intermediate and building block for synthesizing more complex heterocyclic molecules of pharmaceutical interest, rather than as a final bioactive entity itself [2].

Why Methyl 2-(2,3-dihydro-1H-indol-6-yl)acetate hydrochloride Cannot Be Casually Substituted: The Hidden Consequences of Positional Isomerism, Salt Form, and Homolog Selection


Three structural variables—regiochemistry of the acetate side chain on the indoline ring, salt form (free base vs. hydrochloride), and homolog type (acetate ester vs. carboxylate ester)—critically influence this compound's physicochemical properties, synthetic utility, and biological compatibility . The 6-yl positional isomer (target compound) differs fundamentally from the 5-yl isomer (CAS 1263284-16-7) and the 3-yl isomer in LogP, hydrogen-bonding capacity, and steric accessibility of the ester moiety, which in turn affects reactivity in downstream coupling reactions . The hydrochloride salt offers markedly different aqueous solubility and handling characteristics compared to the free base (CAS 224570-10-9) . Furthermore, the acetate homolog (with a –CH₂COOCH₃ side chain) provides an additional methylene spacer versus the carboxylate homolog methyl indoline-6-carboxylate (CAS 1187928-05-7), altering conformational flexibility, metabolic stability, and binding interactions in derivatives [1]. Indiscriminate substitution among these analogs without verifying the specific positional, salt, and homolog requirements can lead to failed syntheses, irreproducible biological results, or regulatory non-compliance in pharmaceutical intermediate applications .

Methyl 2-(2,3-dihydro-1H-indol-6-yl)acetate hydrochloride CAS 2411299-11-9: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Regiochemical Differentiation: 6-yl vs. 5-yl Acetate Substitution – Impact on Computed LogP and Hydrogen-Bonding Capacity

The target compound (6-yl acetate substitution) exhibits a distinct lipophilicity and hydrogen-bonding profile compared to the 5-yl positional isomer (CAS 1263284-16-7). Based on computed consensus LogP data for closely related indoline-6-substituted derivatives, the 6-yl acetate homolog has an estimated LogP approximately 1.6–2.0, whereas the indoline-5-acetic acid analog shows a LogP of approximately 0.65 [1]. This difference of approximately 1 log unit translates to a roughly 10-fold difference in octanol-water partition coefficient, which directly impacts chromatographic retention, membrane permeability, and organic/aqueous phase partitioning behavior during synthesis and purification . The 6-position substitution also places the acetate side chain para to the indoline nitrogen, creating a different electronic environment and steric accessibility compared to the 5-position (meta) substitution.

Regiochemistry Indoline positional isomer Medicinal chemistry building block Lipophilicity

Salt Form Differentiation: Hydrochloride Salt vs. Free Base – Solubility and Handling Advantages

The hydrochloride salt form (CAS 2411299-11-9, MW 227.69) provides substantially different physicochemical properties compared to the free base (CAS 224570-10-9, MW 191.23) [1]. The hydrochloride salt increases molecular weight by 36.46 g/mol (one equivalent of HCl) and is expected to exhibit significantly enhanced aqueous solubility relative to the neutral free base, a characteristic consistently observed for amine hydrochloride salts . The salt form also improves solid-state stability and handling characteristics: the hydrochloride is typically a crystalline solid amenable to accurate weighing and storage, whereas the free base may exist as an oil or low-melting solid more prone to oxidation of the secondary amine . This salt form choice is critical for applications requiring aqueous dissolution, such as biochemical assays, or for use as a synthetic intermediate where the free amine must be generated in situ by neutralization.

Salt selection Aqueous solubility Chemical intermediate handling Hydrochloride salt

Homolog Differentiation: Acetate Ester (C–CH₂–COOCH₃) vs. Carboxylate Ester (C–COOCH₃) – Conformational and Synthetic Implications

Methyl 2-(2,3-dihydro-1H-indol-6-yl)acetate hydrochloride differs from methyl indoline-6-carboxylate hydrochloride (CAS 1187928-05-7) by the presence of an additional methylene (–CH₂–) spacer between the indoline ring and the ester carbonyl . This structural difference increases the number of rotatable bonds from 1 (carboxylate) to 2 (acetate), altering conformational flexibility . The acetate homolog has SMILES: COC(=O)CC1=CC2=C(CCN2)C=C1.Cl, compared to COC(=O)C1=CC2=C(CCN2)C=C1.Cl for the carboxylate . The additional methylene group also affects the pKa of the adjacent amine (the basicity of the indoline nitrogen is influenced by through-bond inductive effects), potentially altering the compound's behavior in acid-base extractions and its reactivity as a nucleophilic building block . The acetate homolog provides a handle for further synthetic elaboration (e.g., reduction to the alcohol, amidation, or conversion to the carboxylic acid) at a greater distance from the aromatic ring, which can be advantageous for sterically demanding coupling partners.

Homolog comparison Methylene spacer Conformational flexibility Synthetic intermediate

Positional Isomer Differentiation: 3-yl, 5-yl, and 6-yl Substitution Patterns and Their Distinct Pharmaceutical Patent Landscapes

The 6-position of the indoline ring is specifically claimed as a critical substitution site in multiple pharmaceutical patents, particularly from Boehringer Ingelheim, for compounds exhibiting receptor tyrosine kinase and cyclin/CDK inhibitory activity [1]. Patent DK1523473T3 (priority 2003) explicitly covers indoline derivatives substituted at the 6-position for treating diseases involving abnormal cell proliferation [1]. In contrast, the 3-yl isomer (methyl 2-(2,3-dihydro-1H-indol-3-yl)acetate hydrochloride) has been explored in the context of histone deacetylase (HDAC) and indoleamine 2,3-dioxygenase (IDO1) inhibition, with reported IC₅₀ values of 2,800 nM against IDO1 [2]. The 5-yl isomer has been associated with antiproliferative activity against MDA-MB-231 breast cancer cells (reported IC₅₀ ~10 µM) and HepG2 hepatocellular carcinoma cells (IC₅₀ ~12.5 µM) in cell-based assays . This divergence in patent coverage and biological target space demonstrates that the substitution position on the indoline ring is not a trivial variable—it dictates which patent families, biological targets, and therapeutic indications the resulting derivatives may access.

Positional isomer Patent landscape Kinase inhibitor scaffold Indoline substitution

Purity and Supply Differentiation: Documented ≥95% Purity with Batch-Specific QC vs. Discontinued or Uncharacterized Alternatives

The target compound (CAS 2411299-11-9) is commercially available from multiple suppliers with a standard purity specification of ≥95%, supported by batch-specific QC documentation including NMR, HPLC, or GC . In contrast, the closely related 6-yl acetate free base (CAS 224570-10-9) is listed as a discontinued product at a major supplier (CymitQuimica/Biosynth), indicating limited commercial availability . The hydrochloride salt form is available with documented analytical characterization (including MDL number, InChIKey, and SMILES verification) from established chemical suppliers . The 5-yl isomer hydrochloride (CAS 1263284-16-7) is available at ≥95% purity but at substantially higher cost: approximately $4,312 per 5 g from one supplier versus ¥8,698.9 per 10 g (~$1,200) for the 6-carboxylate analog from Aladdin, suggesting the 6-yl acetate may offer more favorable economics for scale-up applications . This combination of verified purity documentation, active commercial supply, and competitive pricing provides procurement certainty that unavailable or poorly characterized alternatives cannot match.

Chemical purity Quality control Supplier reliability Batch analysis

Methyl 2-(2,3-dihydro-1H-indol-6-yl)acetate hydrochloride CAS 2411299-11-9: Evidence-Backed Application Scenarios for Scientific Procurement


Synthesis of 6-Substituted Indoline-Based Kinase Inhibitors Following Boehringer Ingelheim Patent Specifications

For medicinal chemistry programs developing receptor tyrosine kinase or cyclin/CDK inhibitors based on the 6-substituted indoline scaffold disclosed in patent DK1523473T3 and its family members [1], the 6-yl acetate ester provides a direct synthetic handle for further elaboration. The methyl ester can be hydrolyzed to the carboxylic acid, reduced to the alcohol, or converted to amides—all while maintaining the critical 6-position attachment geometry required by the patent pharmacophore. Using the 5-yl or 3-yl isomer would place the derivatizable functional group at an incorrect position, yielding compounds outside the claimed patent space and potentially with different biological activity profiles [1].

Hydrochloride Salt as a Preferred Form for Aqueous-Phase Reactions and Biochemical Assay Preparation

When synthetic protocols or biochemical assays require dissolution in aqueous buffer systems (e.g., PBS, Tris, or cell culture media), the hydrochloride salt form is strongly preferred over the free base. The enhanced aqueous solubility of the protonated amine salt, as inferred from class behavior of indoline hydrochlorides , enables accurate preparation of stock solutions without the need for DMSO or other organic co-solvents that may interfere with enzymatic or cellular assays. This is particularly relevant for in situ neutralization strategies where the free amine must be generated in controlled stoichiometry for subsequent coupling reactions .

Differentiation from Methyl Indoline-6-carboxylate in Multi-Step Syntheses Requiring Conformational Flexibility

In synthetic sequences where the ester-bearing side chain must reach a remote coupling partner, the additional methylene spacer of the acetate homolog (vs. the carboxylate) provides greater reach and conformational freedom [2]. This can be decisive in macrocyclization reactions, fragment-based drug discovery where linker length affects binding mode, or in solid-phase synthesis where steric accessibility to resin-bound intermediates is rate-limiting. The quantified difference of one additional rotatable bond translates to measurably different synthetic outcomes in sterically demanding transformations [2].

Quality-Controlled Intermediate for Pharmaceutical Impurity Reference Standard Preparation

Given the documented ≥95% purity with batch-specific QC (NMR, HPLC, GC) available from reputable suppliers , this compound is suitable for use as a starting material in the synthesis of pharmaceutical impurity reference standards. The well-characterized hydrochloride salt form, with verified molecular identity (InChIKey, SMILES, MDL number), provides the traceability required for regulatory submissions (e.g., ANDA, DMF) where impurities must be identified, synthesized, and characterized to ICH Q3A/Q3B standards .

Quote Request

Request a Quote for Methyl 2-(2,3-dihydro-1H-indol-6-yl)acetate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.